2-Linoleoyl-sn-glycero-3-phosphoethanolamine

Beschreibung

Structural Analysis and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

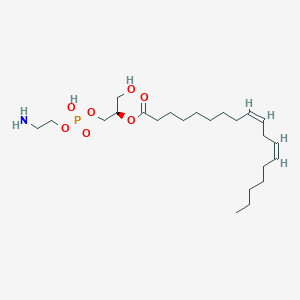

The IUPAC name [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate provides a complete description of the molecule’s architecture. Breaking this down:

- Glycerol backbone : The central scaffold is a propan-2-yl group with hydroxyl (-OH) groups at positions 1 and 3. The stereochemical designation “(2R)” specifies the absolute configuration of the second carbon, indicating a right-handed (R) orientation when viewed using Cahn-Ingold-Prelog priorities.

- Phosphoethanolamine headgroup : Attached to the first hydroxyl group is a phosphoryloxy-2-aminoethoxy moiety. The phosphate group bridges the glycerol backbone to the ethanolamine unit, which consists of a primary amine (-NH2) and an ethylene glycol chain.

- Linoleoyl acyl chain : The third hydroxyl group is esterified with (9Z,12Z)-octadeca-9,12-dienoic acid (linoleic acid). The “Z” descriptors denote cis configurations at the 9th and 12th carbon-carbon double bonds, introducing kinks in the hydrocarbon chain.

This nomenclature adheres to IUPAC guidelines by prioritizing functional groups in the order of phosphate > ester > hydroxyl. The stereochemical specificity ensures unambiguous identification of the compound’s three-dimensional structure, critical for understanding its interactions in biological membranes.

Molecular Geometry and Conformational Flexibility

The molecule’s geometry is governed by its glycerol backbone, unsaturated acyl chain, and polar headgroup. Key features include:

Glycerol Backbone

The sn-glycero-3-phosphoethanolamine configuration positions the phosphoethanolamine group at the third carbon (sn-3) and the linoleoyl chain at the first carbon (sn-1). This arrangement creates an asymmetric distribution of hydrophobic and hydrophilic regions, with the polar headgroup and hydroxyl groups forming a hydrophilic face and the acyl chain contributing to hydrophobic interactions.

Linoleoyl Chain Conformation

The (9Z,12Z)-octadeca-9,12-dienoate chain introduces two cis double bonds, reducing the effective chain length by approximately 4.8 Å compared to a saturated equivalent. These kinks disrupt van der Waals interactions between adjacent chains, increasing membrane fluidity. Computational models suggest a 30° bend at each double bond, resulting in an overall “U”-shaped conformation that occupies a cross-sectional area of ~38 Ų.

Headgroup Dynamics

The 2-aminoethyl phosphate group exhibits rotational freedom around the phosphoester bond. Nuclear magnetic resonance (NMR) studies of similar phosphatidylethanolamines reveal that the headgroup adopts a tilted orientation relative to the membrane surface, with the amine group forming hydrogen bonds with adjacent phosphate oxygens. This conformation reduces the headgroup’s effective size to 38 Ų, compared to 50 Ų for phosphatidylcholine derivatives.

Comparative Analysis with Related Phosphatidylethanolamine Derivatives

To contextualize this compound’s uniqueness, Table 1 compares its structural features with those of related glycerophosphoethanolamines:

Table 1: Structural Comparison of Phosphatidylethanolamine Derivatives

Key Differences:

- Acyl Chain Configuration : Unlike diacyl derivatives such as 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine, the query compound is monoacyl, lacking a second fatty acid ester. This reduces its hydrophobic volume by ~40%, impacting its tendency to form non-lamellar phases.

- Double Bond Positioning : The (9Z,12Z) configuration distinguishes it from α-linolenoyl-EA (9Z,12Z,15Z), which has an additional double bond. Fewer unsaturated bonds increase packing efficiency but reduce oxidative susceptibility.

- Headgroup Interactions : Compared to N-acylethanolamines like anandamide, the phosphoethanolamine headgroup enables stronger hydrogen bonding with adjacent lipids, stabilizing bilayer formation.

These structural nuances underscore the compound’s role as a flexible membrane component with intermediate fluidity properties, bridging the gap between saturated phosphatidylethanolamines and highly unsaturated variants.

Eigenschaften

Molekularformel |

C23H44NO7P |

|---|---|

Molekulargewicht |

477.6 g/mol |

IUPAC-Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C23H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)31-22(20-25)21-30-32(27,28)29-19-18-24/h6-7,9-10,22,25H,2-5,8,11-21,24H2,1H3,(H,27,28)/b7-6-,10-9-/t22-/m1/s1 |

InChI-Schlüssel |

SVRBKLJIDJHADS-USWSLJGRSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)(O)OCCN |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)COP(=O)(O)OCCN |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate typically involves multiple steps:

Formation of the Glycerol Backbone: The glycerol backbone can be synthesized through the reaction of glycerol with appropriate phosphorylating agents under controlled conditions.

Attachment of the Aminoethoxy Group: The aminoethoxy group is introduced via nucleophilic substitution reactions, often using aminoethanol as a starting material.

Esterification with Fatty Acid: The final step involves the esterification of the glycerol derivative with (9Z,12Z)-octadeca-9,12-dienoic acid. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chain. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can target the phosphoryl and amino groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Aminoethanol, various alkyl halides

Major Products Formed

Oxidation: Formation of epoxides, diols, and carboxylic acids

Reduction: Formation of alcohols and amines

Substitution: Introduction of alkyl, aryl, or other functional groups

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a model for studying lipid behavior in biological membranes. Its unique structure allows researchers to investigate the interactions of phospholipids in membrane dynamics and stability.

Biology

In biological systems, this compound is involved in:

- Membrane Fusion : It plays a critical role in the fusion of cellular membranes, which is essential for processes such as vesicle transport and cell signaling.

- Signaling Pathways : The arachidonic acid moiety can be released and converted into eicosanoids, which are vital signaling molecules involved in inflammatory responses and other physiological processes.

Case Study: Membrane Dynamics

A study published in the Journal of Lipid Research demonstrated that the incorporation of this phospholipid into model membranes significantly altered membrane fluidity and permeability, impacting the function of membrane proteins involved in signaling pathways .

Medicine

The compound is being investigated for:

- Drug Delivery Systems : Its amphiphilic nature makes it suitable for formulating liposomes that can encapsulate drugs for targeted delivery.

- Biomarkers : Research indicates potential applications as biomarkers for certain diseases due to its role in cellular signaling and membrane integrity.

Case Study: Drug Delivery

Research highlighted in Advanced Drug Delivery Reviews found that liposomes formulated with this compound exhibited enhanced drug encapsulation efficiency and stability compared to traditional formulations .

Industry

In industrial applications, this compound is utilized in:

- Cosmetic Formulations : Its properties help stabilize emulsions and enhance skin penetration of active ingredients.

- Food Industry : It is explored as an emulsifier due to its ability to improve texture and stability in food products.

Wirkmechanismus

The mechanism of action of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with various molecular targets. The phosphoryl and amino groups can participate in hydrogen bonding and electrostatic interactions, while the fatty acid chain can integrate into lipid bilayers. These interactions can influence cell signaling pathways and membrane fluidity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues in Phospholipid Classes

Lysophosphatidic Acid (LysoPA)

- 1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate (): Contains a phosphatidic acid (PA) head group (phosphate without ethanolamine). Full phospholipid with sn-1 palmitoyl (16:0) and sn-2 linoleoyl (18:2) chains. Molecular weight: 794.98 g/mol. Key Difference: The presence of two acyl chains increases hydrophobicity compared to the monoacylated LysoPE .

Phosphatidylethanolamine (PE)

- (2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-9-hexadecenoyloxy]propyl (11Z)-11-octadecenoate (): Full PE with sn-1 palmitoleic acid (16:1) and sn-2 vaccenic acid (18:1). Molecular weight: 715.994 g/mol. Key Difference: Diacyl structure enhances membrane integration but reduces aqueous solubility compared to LysoPE .

Phosphatidylinositol Bisphosphate

- (2R)-3-[(Hydroxy{[(1S,5S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}phosphoryl)oxy]-2-(stearoyloxy)propyl (6Z,9Z,12Z)-6,9,12-octadecatrienoate (): Contains a myo-inositol bisphosphate head group. Features stearic acid (18:0) and γ-linolenic acid (18:3). Key Difference: Complex head group enables interaction with intracellular signaling proteins, unlike the simpler ethanolamine in the target compound .

Simple Esters of Linoleic Acid

Methyl Linoleate

- Methyl (9Z,12Z)-octadeca-9,12-dienoate (): Molecular weight: 294.472 g/mol. Density: 0.877–0.879 g/cm³ at 303.15 K . Key Difference: Lacks a phospholipid backbone, making it more volatile and less bioactive in cellular contexts.

Ethyl Linoleate

- Ethyl (9Z,12Z)-octadeca-9,12-dienoate (): Demonstrated antitumor activity against HepG2 cells (IC50 = 80.54 µM). Key Difference: Ethyl esterification reduces polarity compared to the phosphoethanolamine-containing target compound .

Cationic Lipids

- (2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(stearoyloxy)propan-2-yl oleate (): Combines stearic acid (18:0) and oleic acid (18:1). Molecular weight: 769.11 g/mol. Key Difference: The oleate chain (18:1) introduces a single double bond, reducing membrane fluidity compared to the di-unsaturated linoleate in the target compound .

Comparative Data Table

Biologische Aktivität

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate is a phospholipid derivative that plays significant roles in various biological processes. This compound is characterized by its unique structure, which includes a glycerol backbone, an aminoethoxy group, and a fatty acid chain with two double bonds. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₃₃H₆₆N₃O₈P

- Molecular Weight : 625.8 g/mol

- IUPAC Name : [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

The biological activity of this compound primarily involves its interaction with cellular membranes and signaling pathways. It is believed to influence:

- Membrane Fluidity : The unsaturated fatty acid chains contribute to the fluidity and flexibility of cell membranes, which is critical for membrane protein function and cellular signaling.

- Eicosanoid Production : The arachidonic acid moiety can be metabolized into various eicosanoids, which are important signaling molecules involved in inflammation and immune responses.

1. Cell Signaling

Research indicates that this compound participates in cell signaling pathways by modulating the activity of phospholipases and influencing the release of secondary messengers such as diacylglycerol (DAG) and inositol trisphosphate (IP3). These pathways are vital for various cellular responses including proliferation, differentiation, and apoptosis.

2. Anti-inflammatory Effects

Studies have shown that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action is particularly significant in conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects, where the compound may help in protecting neuronal cells from oxidative stress and apoptosis. This could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's.

Study 1: Anti-inflammatory Activity

In a study conducted on murine models of inflammation, administration of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response with maximal effects observed at higher concentrations.

Study 2: Neuroprotection

A recent investigation explored the neuroprotective effects of this compound in cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound led to a reduction in cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.